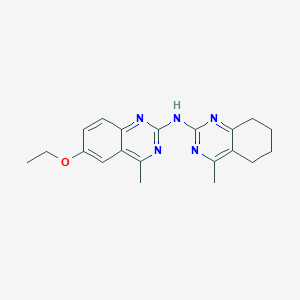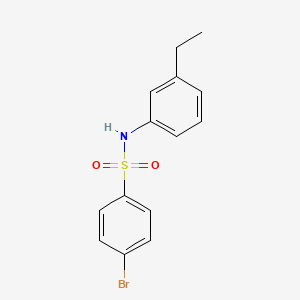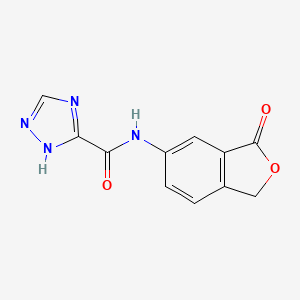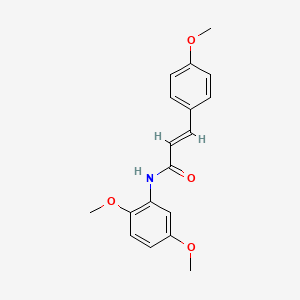
N-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)acrylamide, commonly known as DMAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DMAA is a member of the phenethylamine family and has been shown to exhibit interesting biochemical and physiological effects. In
作用機序
The exact mechanism of action of DMAA is not yet fully understood, but it is thought to act as a dopamine receptor agonist. This means that it binds to dopamine receptors in the brain and activates them, leading to increased dopamine release. Dopamine is a neurotransmitter that plays a role in reward and motivation, and increased dopamine levels have been associated with improved cognitive function.
Biochemical and Physiological Effects
DMAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may lead to improved cognitive function. Additionally, DMAA has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of a variety of inflammatory diseases. DMAA has also been shown to have antioxidant properties, which may help to prevent cellular damage from oxidative stress.
実験室実験の利点と制限
One advantage of using DMAA in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, DMAA has been shown to have a number of interesting biochemical and physiological effects, which make it a promising candidate for research. However, one limitation of using DMAA in lab experiments is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments that specifically target its effects.
将来の方向性
There are a number of future directions for research related to DMAA. One area of interest is the potential use of DMAA in the treatment of central nervous system disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of DMAA and to design experiments that specifically target its effects. Finally, there is a need for further research into the safety and toxicity of DMAA, particularly in the context of its potential use in humans.
合成法
DMAA can be synthesized in a few different ways, but the most common method involves the reaction of 2,5-dimethoxybenzaldehyde with 4-methoxyphenylacetic acid in the presence of a catalyst such as pyrrolidine. The resulting product is then treated with acryloyl chloride to form DMAA.
科学的研究の応用
DMAA has been studied for its potential use in research related to central nervous system disorders, including Parkinson's disease and Alzheimer's disease. DMAA has been shown to have neuroprotective effects and may help to prevent the degeneration of neurons in these disorders. Additionally, DMAA has been studied for its potential use in cancer research, as it has been shown to have anti-tumor properties.
特性
IUPAC Name |
(E)-N-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-14-7-4-13(5-8-14)6-11-18(20)19-16-12-15(22-2)9-10-17(16)23-3/h4-12H,1-3H3,(H,19,20)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLFXFFNCBGRBM-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5721340.png)

![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5721352.png)
![2-{[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5721366.png)
![2-benzyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5721372.png)
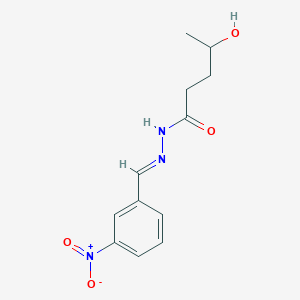
![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5721380.png)
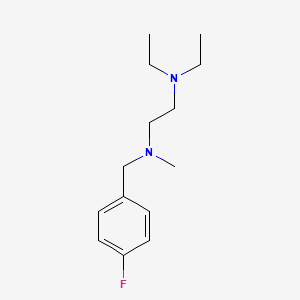
![2-(2-fluorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5721393.png)
methyl]benzenesulfonamide](/img/structure/B5721409.png)
![2-methyl-5-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B5721418.png)
